molecular formula C11H9NO3 B1330672 4-Hydroxy-8-methylquinoline-2-carboxylic acid CAS No. 35975-56-5

4-Hydroxy-8-methylquinoline-2-carboxylic acid

Cat. No.: B1330672
CAS No.: 35975-56-5
M. Wt: 203.19 g/mol
InChI Key: ADSHTOPIOBVQEW-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methylquinoline-2-carboxylic acid (4-HMQC) is an organic compound belonging to the quinoline family. It is a white crystalline solid that has been studied for its potential applications in the fields of medicine and biochemistry. 4-HMQC has been found to possess a variety of biological activities, including antioxidant, antibacterial, antifungal, and antiviral properties. It has also been studied for its ability to modulate the activity of enzymes, hormones, and receptors involved in various biological processes.

Scientific Research Applications

Chelation and Sensitivity Studies

Studies have explored derivatives of 8-hydroxyquinoline, such as 4-Hydroxy-8-methylquinoline-2-carboxylic acid, for their potential in chelation. For instance, derivatives with solubilizing groups have been prepared and investigated for their reactivity towards various metals like copper, nickel, and zinc. These studies are crucial in understanding the chemical properties and reactivity of these compounds (Holiingshead, 1958).

Photophysical Properties

Research into phosphorescent emissions of phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands, such as this compound, has revealed remarkable photophysical properties. These studies contribute to our understanding of the potential applications of these compounds in photophysical and photochemical fields (Małecki et al., 2015).

Semiconductor Properties

Another application is in the realm of semiconductor research. A study on a zinc complex with this compound showed notable solid-state photoluminescence and semiconductor properties. These findings are significant for the development of new materials in electronics and photonics (Yi et al., 2019).

Supramolecular Frameworks

Research has also been conducted on the hydrogen-bonded supramolecular frameworks formed between compounds like 2-methylquinoline and carboxylic acids. This work aids in the understanding of noncovalent interactions and the formation of complex molecular architectures (Jin et al., 2012).

Palladium-Catalyzed Reactions

In the field of synthetic chemistry, studies have focused on auxiliary-assisted, palladium-catalyzed arylation and alkylation of C-H bonds in carboxylic acid derivatives. These findings are instrumental in developing new methods for chemical synthesis and functionalization (Shabashov & Daugulis, 2010).

Synthesis of Quinolines

The synthesis of quinolines, such as ethyl 4-hydroxy-2-methylquinoline-3-carboxylate, is another area of research. These studies contribute to the broader field of heterocyclic chemistry and the development of new compounds with potential therapeutic applications (Jentsch et al., 2018).

Future Directions

Quinoline derivatives, including “4-Hydroxy-8-methylquinoline-2-carboxylic acid”, have potential applications in various fields such as medicinal chemistry and drug discovery . Future research may focus on exploring their biological activities and developing more efficient synthesis protocols .

Properties

IUPAC Name

8-methyl-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-3-2-4-7-9(13)5-8(11(14)15)12-10(6)7/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSHTOPIOBVQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323090
Record name 8-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35975-56-5
Record name NSC403027
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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